2,4-Diisopropoxyphenol

organic synthesis structure-activity relationship chemical procurement

2,4-Diisopropoxyphenol (CAS 96410-41-2) is the definitive procurement choice when synthetic routes demand ether-linked (-O-) isopropoxy substituents rather than carbon-linked (-C-) analogs. Unlike 2,4-diisopropylphenol (CAS 2934-05-6), the isopropoxy groups serve as hydrolytically labile protecting groups for phenolic hydroxyls, enabling cleavage reactions inaccessible to carbon-linked isomers. This structural distinction—oxygen-mediated resonance donation to the aromatic ring—critically governs reactivity, chromatographic behavior (LogP 2.97, PSA 38.69 Ų), and oxidative susceptibility. For medicinal chemistry programs comparing ether vs. carbon linkage effects, or for analytical workflows requiring unambiguous MS differentiation (+31.99 Da vs. carbon analog), this ≥98% purity intermediate eliminates the risk of functional misassignment.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
Cat. No. B11709878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diisopropoxyphenol
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=C(C=C1)O)OC(C)C
InChIInChI=1S/C12H18O3/c1-8(2)14-10-5-6-11(13)12(7-10)15-9(3)4/h5-9,13H,1-4H3
InChIKeyNLQDBLTTZOAQJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diisopropoxyphenol: Molecular Profile and Procurement-Relevant Specifications for Synthetic Applications


2,4-Diisopropoxyphenol (CAS 96410-41-2) is a disubstituted phenolic compound bearing isopropoxy (-OCH(CH₃)₂) substituents at the 2- and 4-positions of the phenol ring . With a molecular formula of C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol, this compound exhibits a calculated LogP of 2.97 and a polar surface area (PSA) of 38.69 Ų . The compound is commercially available as a synthetic intermediate with a typical purity specification of 98%, positioning it as a procurement candidate for organic synthesis and materials science research applications . Spectroscopic reference data, including GC-MS spectra, are accessible in authoritative spectral libraries, facilitating analytical confirmation in laboratory workflows [1].

Why Generic Phenol Derivatives Cannot Substitute for 2,4-Diisopropoxyphenol in Structure-Sensitive Applications


Generic substitution among phenolic compounds is precluded by fundamental differences in molecular connectivity and physicochemical properties that govern both reactivity and biological behavior. 2,4-Diisopropoxyphenol is frequently misidentified in commercial databases as 2,4-diisopropylphenol (2,4-propofol, CAS 2934-05-6) , yet these compounds differ fundamentally in the nature of the ring substituents: 2,4-diisopropoxyphenol features ether (-O-) linkages between the isopropyl groups and the aromatic ring, whereas 2,4-diisopropylphenol features direct carbon-carbon (-C-) bonds . This structural distinction produces divergent electronic effects on the phenolic ring, alters hydrogen-bonding capacity, and modifies both partition behavior and oxidative susceptibility. Empirical comparative data confirm that regioisomeric variations among diisopropylphenols produce quantitatively distinct antioxidant potencies and membrane-interaction profiles [1]. Consequently, 2,4-diisopropoxyphenol cannot be treated as functionally interchangeable with either its carbon-linked structural isomer or other alkylated phenols in applications where substitution pattern and electronic character critically determine performance.

2,4-Diisopropoxyphenol: Quantified Differentiation Evidence for Scientific Procurement


Ether-Linked vs. Carbon-Linked Structure: Fundamental Distinction in Chemical Reactivity and Recognition

2,4-Diisopropoxyphenol (CAS 96410-41-2, C₁₂H₁₈O₃, MW 210.27) contains isopropoxy (-OCH(CH₃)₂) substituents at the 2- and 4-positions, connected via oxygen atoms . Its frequently cited analog, 2,4-diisopropylphenol (CAS 2934-05-6, C₁₂H₁₈O, MW 178.27), contains identical isopropyl groups but connected via direct carbon-carbon bonds . The presence of ether oxygen atoms in 2,4-diisopropoxyphenol fundamentally alters the compound's hydrogen-bonding capacity (three oxygen atoms vs. one oxygen atom), electronic effects on the aromatic ring (electron-donating via resonance vs. induction only), and susceptibility to oxidative and hydrolytic degradation pathways. These differences preclude functional interchangeability in synthesis applications where specific oxygen-containing substituents are required as protecting groups or for subsequent transformation.

organic synthesis structure-activity relationship chemical procurement

Physicochemical Differentiation: LogP, PSA, and Electronic Properties

2,4-Diisopropoxyphenol exhibits calculated physicochemical parameters that distinguish it from carbon-linked diisopropylphenol analogs. The compound has a calculated LogP of 2.97 and a polar surface area (PSA) of 38.69 Ų . These values reflect the contribution of the ether oxygen atoms to both hydrogen-bonding capacity and overall molecular polarity. For comparison, 2,4-diisopropylphenol lacks the ether oxygen atoms, resulting in a lower PSA and altered partition behavior. The presence of ether linkages also modifies the electronic density of the aromatic ring, as oxygen substituents engage in resonance donation to the ring, whereas carbon-linked isopropyl groups provide only inductive electron donation .

lipophilicity membrane permeability computational chemistry

Synthetic Accessibility and Commercial Availability Differentiation

2,4-Diisopropoxyphenol is commercially supplied with a purity specification of 98% as a synthetic intermediate . In contrast, 2,4-diisopropylphenol (2,4-propofol) is broadly available from multiple vendors at higher purities (≥98%) and in larger quantity scales due to its established role as an anesthetic intermediate and research chemical . The more limited commercial footprint of 2,4-diisopropoxyphenol reflects its narrower, more specialized synthetic niche. Procurement of this compound is indicated when the ether-linked isopropoxy functionality is explicitly required, as the carbon-linked analog cannot serve as a direct substitute for reactions involving ether cleavage, oxidation, or transformations dependent on the oxygen atom.

chemical synthesis procurement intermediate availability

Regioisomeric Differentiation in Antioxidant and Membrane Activity

Comparative studies of propofol (2,6-diisopropylphenol) and its related regioisomers demonstrate that the position of substituents on the phenolic ring produces quantifiable differences in both antioxidant potency and membrane-interaction behavior. In membrane lipid peroxidation assays, propofol (2,6-diisopropylphenol) inhibited peroxidation more intensively than 2,4-diisopropylphenol [1][2]. This rank-order potency pattern establishes that 2,4-substituted diisopropylphenols exhibit distinct, quantifiable functional properties relative to 2,6-substituted regioisomers. While this direct comparison involves the carbon-linked diisopropylphenol series rather than the ether-linked diisopropoxyphenol series, it provides class-level evidence that substitution pattern on the phenolic ring critically determines biological and physicochemical performance [3]. The 2,4-disubstitution pattern confers properties that differ measurably from 2,6-disubstituted analogs.

antioxidant activity membrane lipid peroxidation structure-activity relationship

Microtox Assay Toxicity Profile of 2,4-Disubstituted Phenolic Derivatives

The 2,4-disubstituted phenolic scaffold exhibits a defined ecotoxicity profile as measured by the Microtox assay. 2,4-Diisopropylphenol, which shares the 2,4-disubstitution pattern with the target compound, has a reported 5-minute EC₅₀ value of 2 × 10⁻⁴ mM in the Microtox assay at 25°C . This value provides a quantitative benchmark for the acute aquatic toxicity potential associated with the 2,4-disubstituted phenolic scaffold. For comparative context, the Microtox EC₅₀ values for other isopropylphenol regioisomers (2-isopropylphenol, 3-isopropylphenol, 4-isopropylphenol, and 2,5-diisopropylphenol) differ quantitatively, establishing that substitution pattern and degree of alkylation modulate ecotoxicity [1].

ecotoxicity Microtox assay environmental safety

Spectroscopic Identity and Analytical Differentiation

2,4-Diisopropoxyphenol possesses a unique spectroscopic signature that enables unambiguous differentiation from structurally similar compounds. The compound has an exact mass of 210.125594 g/mol, InChIKey NLQDBLTTZOAQJX-UHFFFAOYSA-N, and a GC-MS spectrum archived in authoritative spectral libraries [1]. The InChI string (InChI=1S/C12H18O3/c1-8(2)14-10-5-6-11(13)12(7-10)15-9(3)4/h5-9,13H,1-4H3) unambiguously defines the ether-linked isopropoxy substituents at the 2- and 4-positions. In contrast, 2,4-diisopropylphenol (CAS 2934-05-6) has an exact mass of 178.1358 g/mol and a fundamentally different fragmentation pattern in mass spectrometry due to the absence of ether oxygen atoms . This analytical differentiation is essential for quality control, purity verification, and forensic confirmation that the procured material matches the intended chemical entity.

mass spectrometry analytical chemistry compound identification

2,4-Diisopropoxyphenol: Evidence-Backed Procurement and Application Scenarios


Synthesis of Ether-Containing Intermediates Requiring Hydrolytically Labile Protecting Groups

2,4-Diisopropoxyphenol is the appropriate procurement choice when a synthetic route requires ether-linked isopropoxy substituents that can serve as hydrolytically labile protecting groups for phenolic hydroxyls . The carbon-linked analog 2,4-diisopropylphenol cannot undergo ether cleavage reactions and is therefore unsuitable for protecting group strategies. The calculated LogP of 2.97 and PSA of 38.69 Ų further indicate predictable chromatographic behavior during purification of synthetic intermediates .

Structure-Activity Relationship Studies Investigating Oxygen-Containing Substituent Effects

For medicinal chemistry or chemical biology programs exploring the functional consequences of ether vs. carbon linkage on phenolic rings, 2,4-diisopropoxyphenol provides a defined scaffold with oxygen atoms capable of resonance donation to the aromatic ring . Comparative studies have established that regioisomeric variations among diisopropylphenols produce quantifiable differences in membrane antioxidant activity , supporting the use of this compound as a comparator to evaluate electronic and steric contributions of ether substituents.

Analytical Reference Standard for Isopropoxy-Substituted Phenol Derivatives

2,4-Diisopropoxyphenol can serve as an analytical reference standard for the identification and quantification of isopropoxy-substituted phenolic compounds in complex mixtures. The compound's exact mass (210.125594 g/mol) and GC-MS spectrum are documented in authoritative spectral libraries . Its distinct mass spectrometric signature—differing by +31.99 Da from the carbon-linked analog—enables unambiguous differentiation from structurally similar alkylphenols that may co-elute or share nominal mass characteristics .

Precursor for Oxidation Studies Involving Phenolic Ether Cleavage

The ether oxygen atoms in 2,4-diisopropoxyphenol render the compound susceptible to oxidative cleavage reactions that are not accessible to carbon-linked diisopropylphenol analogs . This distinct reactivity profile makes the compound a suitable precursor for studies investigating oxidative degradation pathways of alkyl aryl ethers, quinone formation mechanisms, or the generation of reactive oxygen species in phenolic systems. The compound's 98% commercial purity specification is adequate for such mechanistic investigations .

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